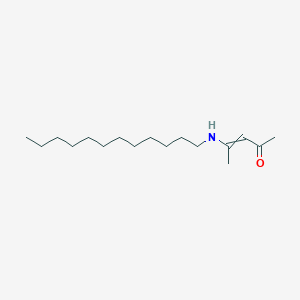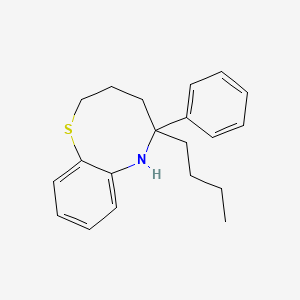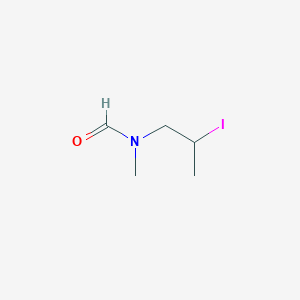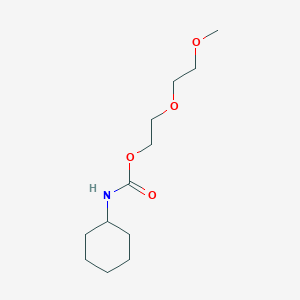
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is a chemical compound with a unique structure that combines a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate typically involves the reaction of cyclohexyl isocyanate with 2-(2-methoxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme inhibition or as a model compound for studying carbamate interactions.
Industry: It can be used in the production of specialty chemicals or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethyl acetate
- Diglyme (bis(2-methoxyethyl) ether)
Comparison
Compared to similar compounds, 2-(2-Methoxyethoxy)ethyl cyclohexylcarbamate is unique due to its combination of a cyclohexylcarbamate group with a 2-(2-methoxyethoxy)ethyl moiety. This unique structure imparts specific chemical and physical properties that may be advantageous in certain applications, such as increased stability or specific reactivity.
Properties
CAS No. |
88428-88-0 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H23NO4/c1-15-7-8-16-9-10-17-12(14)13-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,14) |
InChI Key |
UXPKIBJHAZZQCX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
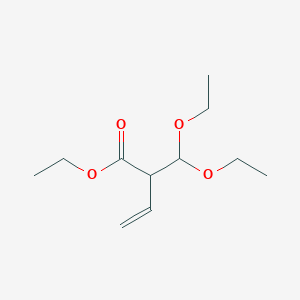
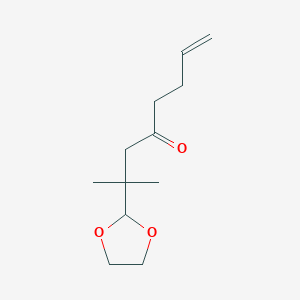
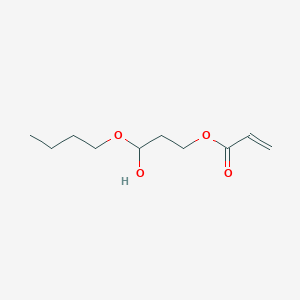
silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
